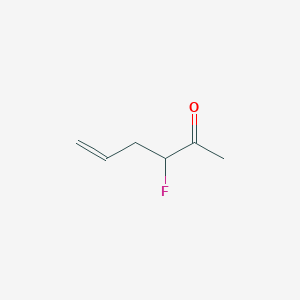3-Fluoro-5-hexen-2-one
CAS No.:
Cat. No.: VC4020389
Molecular Formula: C6H9FO
Molecular Weight: 116.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9FO |
|---|---|
| Molecular Weight | 116.13 g/mol |
| IUPAC Name | 3-fluorohex-5-en-2-one |
| Standard InChI | InChI=1S/C6H9FO/c1-3-4-6(7)5(2)8/h3,6H,1,4H2,2H3 |
| Standard InChI Key | LXAJQPAQDINXTH-UHFFFAOYSA-N |
| SMILES | CC(=O)C(CC=C)F |
| Canonical SMILES | CC(=O)C(CC=C)F |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-Fluoro-5-hexen-2-one primarily involves halogenation and elimination reactions. A widely reported method starts with 6-bromo-1-hexene as the precursor. Treatment with a strong base, such as potassium tert-butoxide, induces dehydrohalogenation to form the α,β-unsaturated ketone backbone. Subsequent fluorination at the 3-position is achieved using electrophilic fluorinating agents like Selectfluor® or via nucleophilic substitution with potassium fluoride in polar aprotic solvents.
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Material | 6-Bromo-1-hexene | |
| Fluorinating Agent | Selectfluor® or KF | |
| Reaction Temperature | 0–25°C | |
| Yield | 60–75% (optimized) |
Molecular Structure and Characterization
Structural Features
The molecular structure of 3-Fluoro-5-hexen-2-one comprises a six-carbon chain with a fluorine atom at the 3-position and a conjugated enone system (C=O and C=C). The IUPAC name is 3-fluorohex-5-en-2-one, and its linear structure can be represented as:
.
Spectroscopic Characterization
-
19F NMR: The fluorine atom resonates at δ = -120 to -130 ppm, a region typical for aliphatic fluorides.
-
IR Spectroscopy: Strong absorption at 1715 cm⁻¹ confirms the ketone group, while the C=C stretch appears near 1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak at m/z 116.13 corresponds to the molecular formula .
Physical and Chemical Properties
| Property | 3-Fluoro-5-hexen-2-one | 5-Hexen-2-one |
|---|---|---|
| Molecular Weight | 116.13 g/mol | 98.14 g/mol |
| Boiling Point | Not reported | 164°C |
| Density | Not reported | 0.85 g/cm³ |
| Heat of Combustion (ΔcH) | -3766 kJ/mol (est.) | -3766 kJ/mol |
Solubility and Stability
The compound is soluble in common organic solvents (e.g., dichloromethane, THF) but hydrolyzes slowly in aqueous media. Storage under inert atmosphere at -20°C is recommended to prevent degradation.
Chemical Reactivity and Mechanisms
Diels-Alder Reactions
The conjugated enone system participates in [4+2] cycloadditions with dienes, yielding fluorinated cyclohexenone derivatives. For example, reaction with 1,3-butadiene produces a bicyclic adduct with regioselectivity dictated by the fluorine’s electron-withdrawing effect.
Nucleophilic Additions
Grignard reagents and organolithium compounds add preferentially to the β-position of the enone, forming tertiary alcohols. The fluorine atom stabilizes the transition state through inductive effects, accelerating the reaction.
Mechanistic Insight:
The fluorine’s electronegativity polarizes the carbonyl group, enhancing electrophilicity at the β-carbon.
Applications in Organic Synthesis
Pharmaceutical Intermediates
3-Fluoro-5-hexen-2-one serves as a precursor to fluorinated prostaglandins and NSAIDs. Its ability to introduce fluorine atoms—a key motif in drug design—enhances metabolic stability and bioavailability.
Materials Science
The compound’s rigid structure and polarity make it suitable for synthesizing liquid crystals and fluorinated polymers. Copolymerization with styrene derivatives yields materials with tunable dielectric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume